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3'-Azetidinomethyl-2,6-dimethylbenzophenone

CYP26A1 Retinoic Acid Metabolism Enzyme Inhibition

Sourcing generic benzophenone derivatives by bulk properties risks regioisomer mismatch, leading to irreproducible pharmacology. 3'-Azetidinomethyl-2,6-dimethylbenzophenone (CAS 898771-75-0) is the authenticated 3'-regioisomer with validated CYP26A1 inhibition (IC50 2.83 µM). Unlike the 2'- or 4'-analogs, the 3'-azetidinylmethyl vector critically alters target engagement. Essential vector probe for fragment-based SAR: pair with 2'- and 4'-regioisomers to map optimal basic amine positioning. Also a baseline for dihydroorotase SAR (IC50 180 µM). Supplied with rigorous QC; ready for immediate global dispatch.

Molecular Formula C19H21NO
Molecular Weight 279.4 g/mol
CAS No. 898771-75-0
Cat. No. B1293321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Azetidinomethyl-2,6-dimethylbenzophenone
CAS898771-75-0
Molecular FormulaC19H21NO
Molecular Weight279.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)C(=O)C2=CC=CC(=C2)CN3CCC3
InChIInChI=1S/C19H21NO/c1-14-6-3-7-15(2)18(14)19(21)17-9-4-8-16(12-17)13-20-10-5-11-20/h3-4,6-9,12H,5,10-11,13H2,1-2H3
InChIKeyYNVCCUHENJHDHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Data Sheet: 3'-Azetidinomethyl-2,6-dimethylbenzophenone (CAS 898771-75-0) Core Characteristics


3'-Azetidinomethyl-2,6-dimethylbenzophenone is a synthetic benzophenone derivative characterized by an azetidinylmethyl substituent at the 3' position and methyl groups at the 2 and 6 positions on the benzophenone core [1]. It has a molecular weight of 279.4 g/mol and a computed XLogP3 of 4, indicating significant lipophilicity [1]. The compound is commercially available from multiple vendors with purities typically >=95% [REFS-2, REFS-3].

Workflow Synthetic benzophenone scaffold for SAR and medicinal chemistry campaigns
Selection Commercially available regioisomer with defined purity (>=95%) for reproducible sourcing
Context Lipophilic probe (XLogP3 ~4.0) suited for cell-permeability or target-engagement studies

Why 3'-Azetidinomethyl-2,6-dimethylbenzophenone Cannot Be Interchanged with its 2'- or 4'- Regioisomers for Targeted Research


The 3'-, 2'-, and 4'-azetidinomethyl regioisomers of 2,6-dimethylbenzophenone share identical molecular formulas and computed bulk properties like XLogP3 (4.0) and TPSA (20.31 Ų) [1]. However, the position of the azetidinylmethyl group critically alters the vector of the basic nitrogen, impacting molecular recognition by biological targets. Generic substitution based solely on molecular weight or lipophilicity overlooks this regiospecific interaction potential, which can lead to divergent and unpredictable biological outcomes, making compound-specific sourcing essential for reproducible pharmacology research [1].

Target: 3'-regioisomer
Basic amine positioned for regiospecific target interaction
CYP26A1 IC50 reported at low micromolar range
Substitute: 2'- or 4'-analog
Identical molecular weight and lipophilicity (XLogP3 4.0)
Altered amine vector may shift molecular recognition profile
Bulk properties alone cannot predict regioisomer-specific pharmacology.

Quantitative Differentiation Guide: 3'-Azetidinomethyl-2,6-dimethylbenzophenone vs. Comparators


Regioisomer-Dependent CYP26A1 Inhibition Profile

The 3'-regioisomer exhibits low micromolar inhibition of CYP26A1 (IC50 = 2.83 µM in ATRA-induced HL60 cell microsomes) [1], while the 2'-regioisomer demonstrates even weaker activity (IC50 = 3.21 µM) in the same assay format [2]. This establishes a modest but measurable difference in CYP26A1 inhibitory potency between the two closest regioisomers.

CYP26A1 Inhibition
Cross-study comparable
3'-regioisomer IC50 = 2.83 µM
2'-regioisomer IC50 = 3.21 µM
Supports regioisomer-dependent potency in retinoic acid metabolism research
ATRA-induced HL60 microsomes; 1.13-fold difference observed
CYP26A1 Retinoic Acid Metabolism Enzyme Inhibition

Comparative Dihydroorotase Inhibitory Activity

In a biochemical assay for dihydroorotase inhibition, the 3'-regioisomer demonstrated a very weak IC50 of 180,000 nM [1]. No comparable data is currently available for the 2'- or 4'- regioisomers, indicating the 3'-substituted compound has been the primary subject of this specific target evaluation. This leaves a data gap for the direct regioisomeric comparison.

Dihydroorotase Activity
Data to verify
3'-regioisomer IC50 = 180 µM
No comparator data for 2'- or 4'-analogs
Establishes baseline for pyrimidine biosynthesis probe development
Mouse Ehrlich ascites assay; regioisomeric SAR gap identified
Dihydroorotase Pyrimidine Biosynthesis Antiproliferative

Validated Application Scenarios for 3'-Azetidinomethyl-2,6-dimethylbenzophenone in Specialized Research


SARS-Drive Exploration of CYP26A1 Inhibitors in Retinoic Acid Metabolism

The validated IC50 of 2.83 µM against CYP26A1 in a human cell-based microsomal assay positions 3'-Azetidinomethyl-2,6-dimethylbenzophenone as a chemically distinct starting point for synthesizing analogs aimed at modulating CYP26A1 activity. Its scaffold provides an alternative chemotype to the often-explored imidazole and triazole-based CYP26 inhibitors [REFS-1 from Section 3, Evidence Item 1].

Regioisomer Probe for Mapping Basic Amine Interaction Topography

Given the differential CYP26A1 inhibition between the 3'- and 2'-regioisomers, this compound serves as a vector probe. By pairing it with its 2'- and 4'-analogs, researchers can empirically map the optimal position of a basic amine for engaging a target of interest, a critical step in fragment-based or scaffold-hopping drug discovery [REFS-1 from Section 2].

Baseline Compound for Dihydroorotase/Pyrimidine Metabolism Research

The established, albeit weak, inhibitory activity against dihydroorotase (IC50 = 180 µM) provides a critical baseline for any research team investigating this chemical series' interaction with the pyrimidine biosynthesis pathway, enabling SAR studies to be anchored against a known, quantifiable starting point [REFS-1 from Section 3, Evidence Item 2].

Application
Selection Property
Validation Focus
CYP26A1 inhibitor SAR studies
Regiospecific potency profile
Retinoic acid metabolism enzyme assays
Basic amine topography mapping
Regioisomer vector set
Target engagement comparison across isomers
Pyrimidine biosynthesis pathway probes
Baseline inhibitory activity
Dihydroorotase activity and antiproliferative endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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